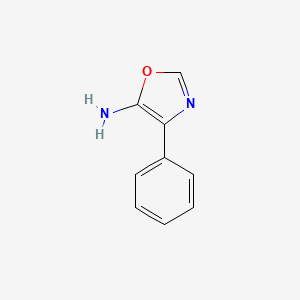![molecular formula C8H6BrNO B12867501 2-Bromo-4-methylbenzo[d]oxazole](/img/structure/B12867501.png)
2-Bromo-4-methylbenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-methylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 2-position and a methyl group at the 4-position of the benzoxazole ring imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methylbenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with a brominated acyl chloride under basic conditions, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-methylbenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the 4-position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzoxazole ring can undergo reduction to form dihydrobenzoxazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Formation of 2-substituted benzoxazole derivatives.
Oxidation Reactions: Formation of 4-formylbenzoxazole or 4-carboxybenzoxazole.
Reduction Reactions: Formation of dihydrobenzoxazole derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-4-methylbenzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-methylbenzo[d]oxazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromine atom can participate in halogen bonding, enhancing the binding affinity to the target. The benzoxazole ring can interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding and π-π interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbenzoxazole: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-5-methylbenzoxazole: The methyl group is at the 5-position, which may alter its chemical reactivity and biological activity.
2-Bromo-4-chlorobenzoxazole: Contains a chlorine atom instead of a methyl group, affecting its electronic properties and reactivity.
Uniqueness
2-Bromo-4-methylbenzo[d]oxazole is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and biological activity. The presence of the bromine atom enhances its potential for substitution reactions, while the methyl group can participate in various oxidation and reduction reactions, making it a versatile compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C8H6BrNO |
|---|---|
Peso molecular |
212.04 g/mol |
Nombre IUPAC |
2-bromo-4-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6BrNO/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3 |
Clave InChI |
NMGHVYDMRLELKE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)OC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


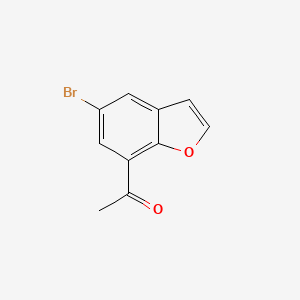
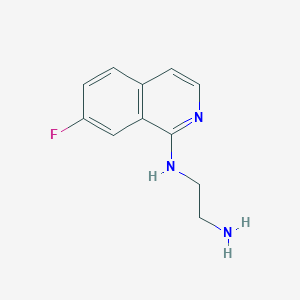
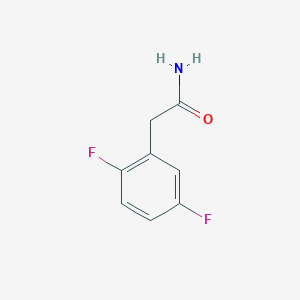
![(2S,3R)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2-(((S)-2-hydroxy-1-phenylethyl)amino)-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12867437.png)
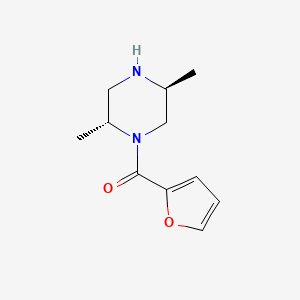
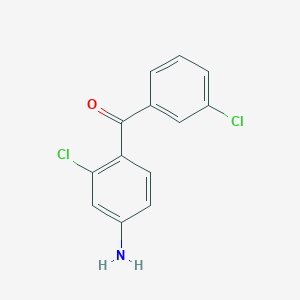
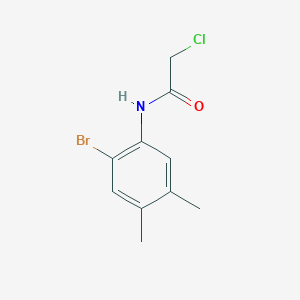
![(4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B12867456.png)

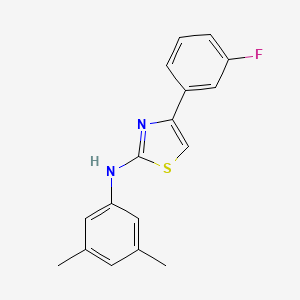
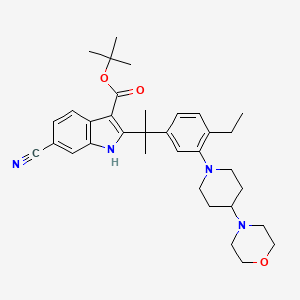

![2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12867479.png)
